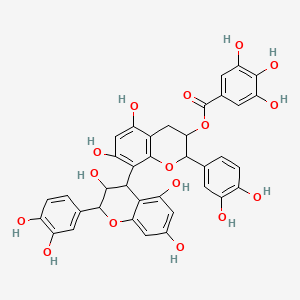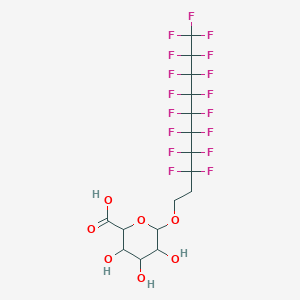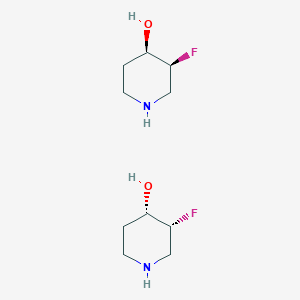
tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate: is an organic compound with the molecular formula C13H24N4O3 and a molecular weight of 284.35 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring is formed through cyclization reactions involving suitable precursors.
Introduction of the Piperazine Group: The piperazine moiety is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in batch reactors with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-((piperazin-1-yl)methyl)azetidine-1-carboxylate
- tert-Butyl (3-(piperazin-1-yl)propyl)carbamate
Uniqueness
tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its carbamoyl group and azetidine ring make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C13H24N4O3 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
tert-butyl 3-carbamoyl-3-piperazin-1-ylazetidine-1-carboxylate |
InChI |
InChI=1S/C13H24N4O3/c1-12(2,3)20-11(19)16-8-13(9-16,10(14)18)17-6-4-15-5-7-17/h15H,4-9H2,1-3H3,(H2,14,18) |
InChI Key |
SWPMSKBCNHQVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran](/img/structure/B12316784.png)





![N-ethyl-N-propan-2-ylpropan-2-amine;5-oxo-5-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]pentanoic acid](/img/structure/B12316832.png)




![(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol](/img/structure/B12316874.png)
